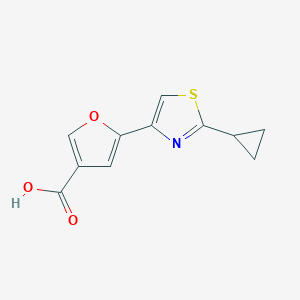
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is a heterocyclic compound that combines a furan ring with a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiazole rings in its structure suggests that it may exhibit a range of pharmacological properties, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid typically involves the construction of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride (AlCl₃), while nucleophilic substitution can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted furan and thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for biological studies.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Its unique structure can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, while the furan ring could participate in redox reactions. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Furan Derivatives: Compounds like furan-2,5-dicarboxylic acid and furfuryl alcohol.
Uniqueness
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is unique due to the combination of the furan and thiazole rings in its structure. This dual-ring system can confer a range of biological activities that are not observed in compounds containing only one of these rings. Additionally, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(2-cyclopropyl-1,3-thiazol-4-yl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)7-3-9(15-4-7)8-5-16-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
InChI Key |
IZOOHSGOFNXAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)C3=CC(=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
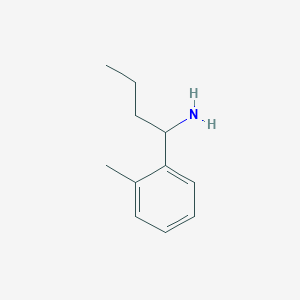
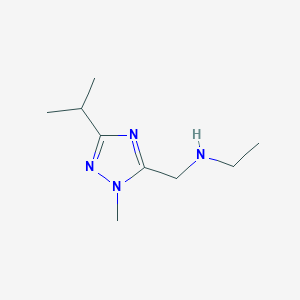
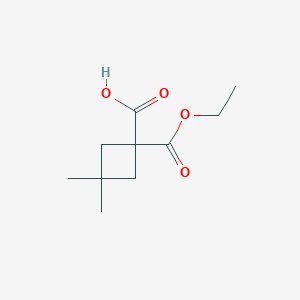

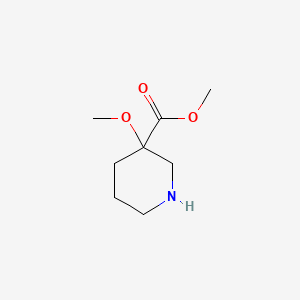
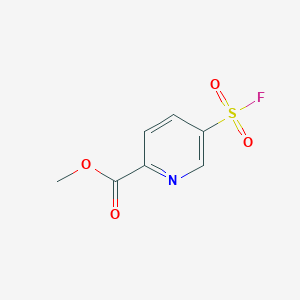

![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
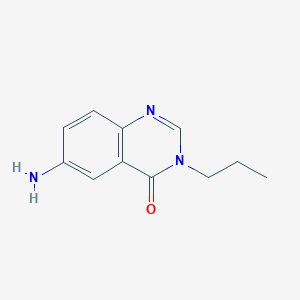
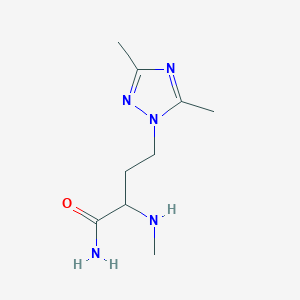
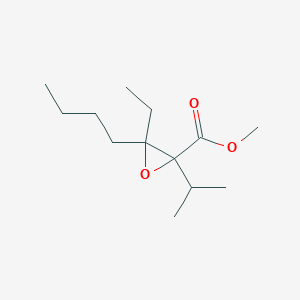
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)

